2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Catalog No.
S604176
CAS No.
2607-52-5
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

CAS Number

2607-52-5

Product Name

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

IUPAC Name

2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3

InChI Key

JJQCWPWUHZFKBN-UHFFFAOYSA-N

Synonyms

Di-tert-butyl-4-methylene-2,5-cyclohexadienone; 2,6-Di-t-butyl-4-methylene-2,5-cyclohexadienone;

Canonical SMILES

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a chemical compound with the molecular formula C15H22OC_{15}H_{22}O and a molecular weight of 234.34 g/mol. It is recognized as a metabolite of butylated hydroxytoluene, commonly used as a food preservative. This compound features a unique structure characterized by two tert-butyl groups and a methylene bridge, contributing to its stability and reactivity in biological systems .

BHT Quinone Methide as a Metabolite of BHT

Studies have shown that BHT undergoes metabolism in the body, with BHTQM being one of the identified metabolites. This process is believed to involve the action of enzymes, particularly cytochrome P450 enzymes, in the liver. [Pubmed: An Active Metabolite of BHT Causing Haemorrhages in Rats, ]

Potential Toxicological Effects

Research suggests that BHTQM may contribute to some of the potential toxicological effects associated with BHT. Studies have linked BHTQM to:

  • Hemorrhages: In animal studies, BHTQM has been shown to induce hemorrhages in rats. [Pubmed: An Active Metabolite of BHT Causing Haemorrhages in Rats, ]
  • Genotoxicity: BHTQM has exhibited genotoxic activity in some in vitro studies, raising concerns about potential DNA damage. However, further research is needed to understand the full extent of this effect and its relevance to human health.

The compound primarily undergoes various chemical transformations, particularly in biological systems where it acts as a quinone methide. It can participate in electrophilic addition reactions due to its unsaturated structure. Notably, it has been shown to interact with nucleophiles, leading to the formation of adducts that can have significant biological implications .

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone exhibits various biological activities. It has been implicated in the modulation of liver enzymes and may influence metabolic pathways related to detoxification. In studies involving rats, this compound was found to affect blood clotting times and liver enzyme levels, indicating its potential role in hepatic metabolism and toxicity . Additionally, it is being investigated for its possible applications in cancer diagnostics due to its presence in liver tissues following exposure to butylated hydroxytoluene .

The synthesis of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone can be achieved through several methods:

  • From Butylated Hydroxytoluene: The compound is primarily derived from butylated hydroxytoluene through metabolic processes.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of substituted phenols with suitable reagents under controlled conditions to form the desired quinone methide structure.

These methods allow for the production of the compound in both laboratory and industrial settings.

The applications of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone extend across various fields:

  • Food Industry: As a metabolite of butylated hydroxytoluene, it is studied for its role in food preservation.
  • Medical Research: Its potential use in cancer diagnostics highlights its importance in biomedical research.
  • Chemical Research: The compound serves as a model for studying electrophilic reactions and metabolic pathways involving quinone methides .

Interaction studies have shown that 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone can interact with various biological macromolecules. For instance, it has been observed to bind with proteins and nucleic acids, influencing their functionality and stability. Such interactions are crucial for understanding its biological effects and potential therapeutic applications .

Several compounds share structural or functional similarities with 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone:

Compound NameStructure CharacteristicsUnique Features
Butylated HydroxytolueneContains hydroxyl groupsWidely used as an antioxidant
2,6-Di-tert-butylphenolLacks the methylene bridgePrimarily acts as an antioxidant
2-Methyl-4-(methylthio)phenolContains sulfur substituentsExhibits antimicrobial properties
1,2-Dihydroxy-3-(3-hydroxypropyl)-naphthaleneNaphthalene core with hydroxyl groupsPotentially useful in polymer chemistry

Uniqueness: The distinctive combination of tert-butyl groups and the methylene bridge in 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone contributes to its unique reactivity and biological activity compared to similar compounds. Its specific role as a metabolite of butylated hydroxytoluene further distinguishes it within this group .

Purity

80% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.6

Appearance

White Solid

UNII

49860VI52B

Other CAS

2607-52-5

Wikipedia

2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone

Dates

Modify: 2023-08-15

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